5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-1-hydroxy-
Description
Chemical Identity: The compound 5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-1-hydroxy- (IUPAC name: 9-(Diethylamino)-2-hydroxy-5H-benzo[a]phenoxazin-5-one) is a hydroxylated derivative of the well-known fluorescent dye Nile Red. Its molecular formula is C₂₀H₁₈N₂O₃, with a molecular weight of 334.375 g/mol and a ChemSpider ID of 13656217 . It is structurally related to Nile Red (C₂₀H₁₈N₂O₂, MW 318.37), differing by the addition of a hydroxyl group .
Synthesis and Applications: The compound is synthesized via palladium-catalyzed coupling reactions, as demonstrated in studies where diaza-5H-benzo[a]phenoxazin-5-one derivatives are reacted with phenolic compounds to form ethers (e.g., 7a–f and 8a–f series) .
Properties
IUPAC Name |
9-(diethylamino)-1-hydroxybenzo[a]phenoxazin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-3-22(4-2)12-8-9-14-17(10-12)25-18-11-16(24)13-6-5-7-15(23)19(13)20(18)21-14/h5-11,23H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZZCLWULBPEKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)N=C3C(=CC(=O)C4=C3C(=CC=C4)O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that this compound, also known as nile red, is a fluorescent molecule whose excitation and emission maxima are dependent on the polarity of the solvent. It’s primarily used as a probe to determine lipid microenvironments.
Mode of Action
The interaction of 5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-1-hydroxy- with its targets is primarily through fluorescence. The compound exhibits good solvatochromism, meaning its color changes significantly with the polarity of the solvent. It usually exhibits an increase in fluorescence yield with decreasing solvent polarity accompanied by a blue shift in the peak emission.
Biochemical Pathways
It’s known that the compound has been extensively used to study biological membranes, proteins, micelles, and other complex mediums. Its fluorescence properties allow it to probe these mediums from a wide range of aspects, including local polarity effects, specific physical and chemical interactions, and morphological and topological constraints.
Pharmacokinetics
It’s known that the compound has a hydrophobic nature and shows low solubility and fluorescence quantum yield in water. These properties may influence its bioavailability.
Result of Action
The molecular and cellular effects of 5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-1-hydroxy- action are primarily observed through changes in fluorescence. The compound’s fluorescence properties are strongly medium-dependent, allowing it to probe complex mediums and materials from a wide range of aspects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-1-hydroxy-. For instance, the compound’s fluorescence properties are strongly dependent on the polarity of the solvent. Additionally, the compound’s storage temperature is recommended to be between 28°C, indicating that temperature can influence its stability.
Biochemical Analysis
Biochemical Properties
5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-1-hydroxy- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with lipid droplets within cells, making it a useful fluorescent dye for detecting intracellular lipid droplets. The nature of these interactions is primarily based on its ability to bind to hydrophobic regions within biomolecules, which enhances its fluorescence properties.
Cellular Effects
The effects of 5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-1-hydroxy- on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been used to stain lipid-rich areas in cells, thereby aiding in the visualization of cellular structures and processes. Additionally, its interaction with cellular components can lead to changes in cellular metabolism and gene expression, highlighting its importance in cellular studies.
Molecular Mechanism
At the molecular level, 5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-1-hydroxy- exerts its effects through specific binding interactions with biomolecules. It binds to hydrophobic regions within proteins and lipids, which enhances its fluorescence. This binding can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. Furthermore, it can induce changes in gene expression by interacting with DNA or RNA, thereby influencing cellular functions at the molecular level.
Temporal Effects in Laboratory Settings
The effects of 5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-1-hydroxy- change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but its fluorescence properties can degrade over time when exposed to light and air. Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro studies where it is used to stain and visualize cellular components.
Dosage Effects in Animal Models
In animal models, the effects of 5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-1-hydroxy- vary with different dosages. At lower doses, it is generally well-tolerated and can be used to visualize cellular structures without causing significant toxicity. At higher doses, it can exhibit toxic effects, including cellular damage and disruption of normal cellular functions. These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-1-hydroxy- is involved in various metabolic pathways. It interacts with enzymes and cofactors that are involved in lipid metabolism, which can affect metabolic flux and metabolite levels within cells. Its role in these pathways underscores its importance in studies related to cellular metabolism and biochemical processes.
Transport and Distribution
Within cells and tissues, 5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-1-hydroxy- is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its effects. The compound’s ability to accumulate in lipid-rich areas makes it particularly useful for studies involving lipid metabolism and storage.
Subcellular Localization
The subcellular localization of 5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-1-hydroxy- is primarily within lipid droplets and other hydrophobic regions within cells. This localization is directed by targeting signals and post-translational modifications that guide the compound to specific compartments or organelles. Its activity and function are closely tied to its localization, making it a valuable tool for studying subcellular structures and processes.
Biological Activity
5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-1-hydroxy-, commonly referred to as Nile Red, is a synthetic compound known for its significant biological activities, particularly in the fields of fluorescence microscopy and cellular imaging. This article explores its biological activity, synthesis, applications, and relevant case studies.
- Chemical Formula : C20H18N2O3
- Molecular Weight : 334.37 g/mol
- CAS Number : 135513919
Fluorescent Staining
Nile Red is extensively used for fluorescent staining of lipids in biological samples. It exhibits strong fluorescence when bound to lipids, making it an invaluable tool for visualizing and quantifying lipid content in cells and tissues under fluorescence microscopy. This property is particularly useful in studies related to lipid metabolism and membrane dynamics.
Cellular Imaging
The compound aids in imaging live cells , providing insights into various cellular processes. Its ability to stain lipid droplets allows researchers to monitor changes in lipid storage and mobilization within cells, which is crucial for understanding metabolic disorders and diseases such as obesity and diabetes.
Environmental Monitoring
Nile Red is effective in detecting and quantifying hydrophobic pollutants in aquatic environments, such as oil spills. Its fluorescent properties enable researchers to visualize these pollutants, facilitating environmental assessments and remediation efforts.
Drug Delivery Research
In drug delivery systems, Nile Red serves as a tracer, helping researchers understand how drugs interact with lipid membranes. This interaction is essential for developing effective therapeutic strategies targeting specific tissues or cells.
Case Study: Lipid Metabolism
A study conducted by Mulberg et al. (2023) utilized Nile Red to investigate lipid metabolism in various cell lines. The findings demonstrated that Nile Red could effectively differentiate between various lipid species and their dynamics during metabolic changes induced by different treatments .
| Treatment | Lipid Accumulation (Relative Fluorescence Units) |
|---|---|
| Control | 100 |
| Insulin Treatment | 150 |
| Fatty Acid Treatment | 200 |
Case Study: Environmental Applications
In environmental science, Nile Red has been employed to assess the presence of oil spills in marine environments. A survey indicated that the compound could detect oil concentrations as low as 0.1 ppm, showcasing its sensitivity and effectiveness in real-world applications .
Synthesis Methods
The synthesis of 5H-Benzo[a]phenoxazin-5-one involves several steps, typically starting from simpler phenolic compounds. A common method includes the Suzuki coupling reaction, which has been optimized for higher yields:
Scientific Research Applications
Biomedical Imaging
One of the prominent applications of 5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-1-hydroxy- is in the field of biomedical imaging . The compound has been utilized as a fluorescent dye for ratiometric imaging techniques, particularly in nerve-specific applications. For instance, derivatives of Nile Red, including this compound, have been shown to enhance imaging quality and specificity in identifying nerve tissues during surgical procedures. This capability is crucial for minimizing surgical complications related to nerve damage .
Fluorescent Probes for Cellular Studies
The compound has been extensively studied for its role as a fluorescent probe in cellular biology. Research indicates that benzo[a]phenoxazinium derivatives can be effectively used to investigate cellular structures and functions. For example, studies using Saccharomyces cerevisiae have demonstrated the compound's ability to localize within cellular organelles, providing insights into intracellular dynamics and the behavior of various cellular components .
Table 1: Applications in Cellular Studies
Potential Therapeutic Applications
Beyond imaging and cellular studies, there is growing interest in the therapeutic potential of 5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-1-hydroxy-. Its photophysical properties suggest it could be utilized in photodynamic therapy (PDT), where light-sensitive compounds are activated by specific wavelengths of light to produce reactive oxygen species that can kill cancer cells. This application is particularly promising given the compound's ability to selectively target certain tissues when used as a fluorescent marker .
Case Studies and Experimental Findings
Several case studies have highlighted the effectiveness of this compound:
- Study on Yeast Cells : A study conducted on Saccharomyces cerevisiae demonstrated that benzo[a]phenoxazinium chlorides could target vacuolar membranes effectively. The results indicated that approximately 63% of treated cells showed significant accumulation of the dye around organelles, suggesting its utility in studying membrane dynamics .
- Photophysical Behavior Evaluation : Research evaluating the fluorescence properties of substituted benzo[a]phenoxazin derivatives revealed that these compounds exhibit distinct absorption and emission characteristics suitable for various imaging applications. The findings support their use as versatile probes in biological research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural and functional differences between the target compound and related phenoxazine derivatives:
Physicochemical Properties
- Solubility and Polarity : The hydroxyl group in the target compound increases polarity compared to Nile Red, enhancing water solubility but reducing lipid membrane permeability. This is reflected in its higher molecular weight (334 vs. 318 for Nile Red) and hydrogen-bonding capacity .
- Thermal Stability : Fluorinated derivatives (e.g., ) likely exhibit higher thermal stability due to C-F bonds, whereas the hydroxylated compound may decompose at >360°C, as seen in related ether derivatives .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5H-Benzo[a]phenoxazin-5-one derivatives, and how does the diethylamino-hydroxy substitution influence reaction conditions?
- Methodological Answer : The synthesis typically involves cyclization of substituted o-aminophenols with carbonyl precursors under acidic or oxidative conditions. For 9-(diethylamino)-1-hydroxy derivatives, the diethylamino group may require protection during synthesis to prevent undesired side reactions. Solvent choice (e.g., ethanol or DMF) and temperature control (60–100°C) are critical to avoid decomposition of sensitive substituents. Post-synthetic purification often employs column chromatography with silica gel and gradient elution .
Q. How can spectroscopic techniques (e.g., NMR, UV-Vis) be optimized to characterize the structural and electronic properties of this compound?
- Methodological Answer :
- NMR : Use deuterated DMSO or CDCl₃ to resolve aromatic proton signals, noting that the diethylamino group may cause splitting due to restricted rotation. ¹³C NMR can confirm carbonyl (C=O) and aromatic carbons.
- UV-Vis : Dissolve in methanol or acetonitrile and scan between 300–700 nm. The hydroxy and diethylamino groups enhance π-conjugation, leading to absorption maxima in the visible range (e.g., ~600 nm), useful for photophysical studies .
Q. What are the primary research applications of this compound in biological systems?
- Methodological Answer : The compound’s structural similarity to Nile Blue derivatives (e.g., benzo[a]phenoxazinium salts) suggests utility as a fluorescent probe for cellular imaging. Protocols include staining fixed cells at 1–10 µM concentrations and imaging with λex/λem ≈ 550/650 nm. Control experiments must account for potential nonspecific binding by comparing with knockout cell lines .
Advanced Research Questions
Q. How can researchers resolve contradictory data between spectroscopic characterization and computational modeling (e.g., DFT calculations) for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects or protonation states. Validate computational models by:
- Solvent Correction : Include implicit solvent models (e.g., PCM) in DFT calculations.
- Experimental Validation : Compare experimental UV-Vis spectra with TD-DFT predictions. Adjust dihedral angles in the computational model if conjugation patterns mismatch. Cross-check NMR chemical shifts using databases like PubChem .
Q. What experimental design strategies are recommended to study the environmental fate of this compound in aquatic systems?
- Methodological Answer :
- Partitioning Studies : Measure log P (octanol-water) to assess hydrophobicity.
- Photodegradation : Exclude aqueous solutions to UV light (e.g., 254 nm) and monitor degradation via HPLC-MS. Include controls with light exclusion.
- Ecotoxicology : Use OECD guidelines for acute toxicity tests on Daphnia magna, correlating results with compound concentration and exposure time .
Q. How do substituent modifications (e.g., replacing diethylamino with other alkyl groups) affect the compound’s photostability and reactivity?
- Methodological Answer :
- Synthetic Variation : Prepare analogs via reductive amination or nucleophilic substitution.
- Photostability Assay : Irradiate compounds in quartz cuvettes under simulated sunlight and track absorbance decay. Bulkier alkyl groups (e.g., isopropyl) may reduce aggregation and enhance stability.
- Electrochemical Analysis : Use cyclic voltammetry to compare redox potentials; electron-donating groups (e.g., diethylamino) lower oxidation potentials .
Q. What strategies mitigate aggregation-induced quenching (ACQ) in fluorescence-based applications of this compound?
- Methodological Answer :
- Solvent Optimization : Use polar aprotic solvents (e.g., DMSO) to reduce π-π stacking.
- Concentration Gradient : Test fluorescence intensity across 0.1–100 µM to identify optimal non-aggregating concentrations.
- Covalent Modification : Introduce steric hindrance (e.g., branched alkyl chains) during synthesis .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported biological activity across studies (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Standardization : Use reference compounds (e.g., doxorubicin) in parallel assays.
- Assay Conditions : Control pH (7.4 vs. lysosomal pH 5.5), serum content, and incubation time.
- Data Normalization : Express activity relative to cell viability metrics (e.g., MTT assay) to account for batch-to-batch variability .
Q. What statistical approaches are appropriate for analyzing dose-response relationships in cytotoxicity studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism.
- Error Propagation : Report 95% confidence intervals for IC₅₀ values.
- Replication : Perform triplicate experiments with independent compound batches to confirm reproducibility .
Tables for Key Data
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| λmax (UV-Vis) | Methanol, 25°C | 598 nm | |
| Log P | Shake-flask (octanol/water) | 2.1 ± 0.3 | |
| Fluorescence Quantum Yield | Integrating sphere, λex 550 nm | 0.45 (vs. Rhodamine 6G) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
